molecular formula C9H16 B13750916 Cyclopentene, 3-butyl- CAS No. 22531-00-6

Cyclopentene, 3-butyl-

Cat. No.: B13750916
CAS No.: 22531-00-6
M. Wt: 124.22 g/mol
InChI Key: OCVYLEAVUIYGLL-UHFFFAOYSA-N
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Description

Cyclopentene, 3-butyl- is an organic compound with the molecular formula C₉H₁₆ and a molecular weight of 124.2233 g/mol . . This compound is a derivative of cyclopentene, where a butyl group is attached to the third carbon of the cyclopentene ring.

Preparation Methods

The synthesis of cyclopentene, 3-butyl- can be achieved through various synthetic routes. One common method involves the alkylation of cyclopentene with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically proceeds under reflux conditions in an inert solvent like tetrahydrofuran (THF).

Industrial production methods may involve the catalytic hydrogenation of cyclopentadiene followed by alkylation with butyl halides . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Mechanism of Action

The mechanism of action of cyclopentene, 3-butyl- involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Cyclopentene, 3-butyl- can be compared with other similar compounds such as:

    Cyclopentene: The parent compound without the butyl substitution.

    Cyclopentane: The fully saturated analog of cyclopentene.

    Cyclopentadiene: The unsaturated analog with two double bonds in the ring.

Cyclopentene, 3-butyl- is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to its analogs .

Properties

22531-00-6

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

3-butylcyclopentene

InChI

InChI=1S/C9H16/c1-2-3-6-9-7-4-5-8-9/h4,7,9H,2-3,5-6,8H2,1H3

InChI Key

OCVYLEAVUIYGLL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC=C1

Origin of Product

United States

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